Galactinoldihydrate

Description

BenchChem offers high-quality Galactinoldihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galactinoldihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

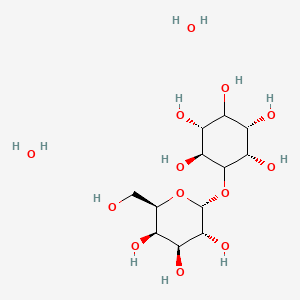

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H26O13 |

|---|---|

Molecular Weight |

378.33 g/mol |

IUPAC Name |

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate |

InChI |

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1 |

InChI Key |

HGCURVXTXVAIIR-FMQVHOFPSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Galactinol Dihydrate Crystal Structure

Abstract: The stability of a crystalline active pharmaceutical ingredient (API) or excipient is a critical quality attribute that influences its shelf-life, bioavailability, and manufacturability. This is particularly true for hydrated crystalline forms, where the interaction with ambient moisture and temperature can lead to deleterious phase transformations. This guide provides a comprehensive framework for the complete thermodynamic and physical characterization of the galactinol dihydrate crystal structure. While specific literature on galactinol dihydrate is sparse, this document establishes a first-principles approach, leveraging established methodologies for analogous sugar hydrates. We detail the theoretical underpinnings of crystal stability and present a multi-faceted experimental workflow, including X-ray diffraction, thermal analysis, and dynamic vapor sorption, complete with step-by-step protocols. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous and self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Galactinol and its Crystalline Form

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is a key oligosaccharide in the plant kingdom, acting as a galactosyl donor in the biosynthesis of the raffinose family of oligosaccharides (RFOs).[1] RFOs are crucial for protecting plants against abiotic stresses such as drought and cold.[2] Beyond its biological role, the physicochemical properties of galactinol, such as its high water solubility, make it a molecule of interest for applications in food science, cryopreservation, and potentially as a pharmaceutical excipient.[3]

For any solid-state ingredient, the crystalline form is of paramount importance. Different crystal structures, or polymorphs, of the same molecule can exhibit vastly different physical properties, including solubility, melting point, and stability.[4] Hydrated crystal forms, where water molecules are incorporated into the crystal lattice, add another layer of complexity.[5] The stability of a hydrate is a delicate function of temperature and relative humidity (RH).[6][7] An unintended dehydration or conversion to a different hydrate form can compromise product quality and performance.[8]

Therefore, a thorough understanding of the thermodynamic stability of the galactinol dihydrate crystal structure is essential for its potential development and application. This guide provides the foundational knowledge and practical workflows required to fully characterize its stability profile.

Part 1: Theoretical Foundations of Crystalline Hydrate Stability

The thermodynamic stability of a crystalline form relative to another (e.g., dihydrate vs. anhydrate) is determined by its Gibbs free energy (G). The form with the lowest Gibbs free energy under a given set of conditions (temperature, pressure, humidity) is the most stable. The relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy (related to bond energies).

-

T is the absolute temperature.

-

ΔS is the change in entropy (related to disorder).

For hydrate systems, the stability is a complex function of both temperature and the chemical potential of water, often expressed as water activity (a_w) or relative humidity (%RH).[9] A phase diagram mapping temperature versus %RH is the ultimate goal of a stability study, as it defines the regions where the anhydrate, various hydrates, and potentially amorphous forms are thermodynamically stable.

Part 2: A Validated Experimental Workflow for Characterization

A robust characterization of galactinol dihydrate requires an integrated approach, where data from multiple analytical techniques are synthesized to build a complete picture. Each step is designed to answer a specific question about the material's structure and behavior.

Caption: Integrated workflow for the characterization of galactinol dihydrate.

Step 1: Sample Preparation and Purity

This foundational step is critical for data integrity. The galactinol dihydrate sample must be prepared with high purity.

-

Causality: Impurities can act as nucleation sites for phase transformations or depress transition temperatures, leading to erroneous stability predictions.

-

Protocol:

-

Crystallization: Prepare a saturated aqueous solution of high-purity galactinol. Induce crystallization through slow cooling or anti-solvent addition. Slurrying the resulting material in a water/organic solvent mixture under controlled water activity can be an effective method for producing the desired hydrate form.[4]

-

Purity Confirmation: Utilize High-Performance Liquid Chromatography (HPLC) to confirm chemical purity (>99.5%).

-

Step 2: Definitive Structural Characterization

This step confirms the crystalline nature and elucidates the precise atomic arrangement. X-ray diffraction (XRD) is the definitive method for this purpose.[10]

-

Single-Crystal X-ray Diffraction (SCXRD)

-

Causality: SCXRD provides the unambiguous three-dimensional structure of the crystal lattice, revealing the exact location of galactinol and water molecules and their hydrogen-bonding network.[11] This is the "ground truth" for structural analysis.

-

Protocol:

-

Grow a single crystal of suitable size and quality (typically > 0.1 mm in all dimensions).

-

Mount the crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Process the data to solve and refine the crystal structure.

-

-

-

Powder X-ray Diffraction (PXRD)

-

Causality: PXRD provides a unique "fingerprint" for a specific crystalline phase, making it ideal for routine identification, phase purity assessment, and monitoring transformations in bulk samples.[12]

-

Protocol:

-

Gently grind a small amount (10-20 mg) of the crystalline sample to a fine powder to ensure random orientation of crystallites.

-

Pack the powder into a sample holder.

-

Place the holder in the PXRD instrument.

-

Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a monochromatic X-ray source (typically Cu Kα).

-

The resulting diffractogram should be compared against a reference pattern (either from SCXRD data or a standard) to confirm the dihydrate phase.

-

-

Step 3: Thermal Analysis

Thermal analysis techniques probe the material's response to temperature changes, identifying key events like dehydration and melting.

-

Thermogravimetric Analysis (TGA)

-

Causality: TGA measures the change in mass of a sample as a function of temperature.[13] For a hydrate, this directly quantifies the water content, allowing for the confirmation of the hydration stoichiometry (e.g., dihydrate).[14]

-

Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place 5-10 mg of the galactinol dihydrate sample into a tared TGA pan (e.g., aluminum or platinum).

-

Heat the sample under a controlled atmosphere (typically dry nitrogen at 20-50 mL/min) from ambient temperature to a temperature above the dehydration point (e.g., 200 °C).

-

Use a linear heating rate, typically 10 °C/min.[15]

-

Analyze the resulting mass loss curve. A sharp, distinct mass loss step corresponds to dehydration.

-

-

-

Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[16] It detects thermal events such as dehydration (endotherm), solid-solid phase transitions, and melting (endotherm), providing critical temperature and enthalpy data.[17]

-

Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Hermetically seal 2-5 mg of the galactinol dihydrate sample in an aluminum pan. A small pinhole may be pierced in the lid to allow evolved water to escape.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analyze the resulting thermogram for endothermic or exothermic peaks, which signify phase transitions.

-

-

| Technique | Parameter Measured | Typical Result for Galactinol Dihydrate (Hypothetical) | Interpretation |

| TGA | Mass Loss vs. Temperature | A single mass loss step of ~9.4% starting at ~85 °C. | The mass loss corresponds to two moles of water per mole of galactinol (M.W. 342.3 g/mol ), confirming the dihydrate stoichiometry. |

| DSC | Heat Flow vs. Temperature | A sharp endotherm with an onset at ~85 °C, followed by a melting endotherm at a higher temperature. | The first endotherm is the dehydration event, corresponding to the TGA mass loss. The enthalpy of this transition (ΔH_dehydration) can be quantified. |

Step 4: Hygroscopicity and Isotherm Analysis

This is arguably the most critical step for determining thermodynamic stability with respect to humidity.

-

Dynamic Vapor Sorption (DVS)

-

Causality: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas at a constant temperature.[18][19] This analysis reveals how the material interacts with water vapor, its hygroscopicity, and the critical humidity thresholds at which hydration or dehydration occurs.[6]

-

Protocol:

-

Place approximately 10 mg of the galactinol dihydrate sample onto the DVS microbalance.

-

Dry the sample in situ at 0% RH until a stable mass is achieved. This establishes the dry mass baseline.

-

Execute a sorption-desorption isotherm cycle. Incrementally increase the %RH in steps (e.g., 0% to 90% in 10% steps) and then decrease it back to 0%.

-

At each %RH step, the instrument waits until the sample mass equilibrates (e.g., dm/dt < 0.002% per minute) before moving to the next step.

-

Plot the equilibrium mass change (%) versus %RH to generate the sorption and desorption isotherms.

-

-

| DVS Isotherm Analysis | Observation (Hypothetical) | Interpretation |

| Sorption Curve | Little water uptake until a critical RH (e.g., ~30% RH), followed by a sharp mass increase of ~9.4%. | Below 30% RH, the anhydrous form is stable. Above this humidity, the anhydrous material spontaneously converts to the dihydrate. |

| Desorption Curve | Mass remains at ~9.4% until the RH is lowered to a critical point (e.g., ~15% RH), where a sharp mass loss occurs. | The dihydrate is stable down to 15% RH. Below this, it dehydrates. The gap between the sorption and desorption critical points (hysteresis) provides insight into the kinetics of the transformation. |

Part 3: Data Synthesis and Thermodynamic Profile

The power of this workflow lies in integrating the results from each technique to build a cohesive understanding of the material's stability.

Caption: Phase transitions of galactinol solid forms.

-

Confirm Stoichiometry: TGA provides the water content, which, combined with the molecular weight, confirms the "dihydrate" designation.

-

Identify Transition Temperatures: DSC pinpoints the temperature at which dehydration occurs under specific heating conditions.

-

Determine Critical Relative Humidity: DVS identifies the exact RH range over which the dihydrate is the stable form at a given temperature (e.g., 25°C). The transition RH is the point where the Gibbs free energy of the anhydrate and dihydrate are equal.

-

Construct a Phase Diagram: By performing DVS experiments at multiple temperatures (e.g., 15°C, 25°C, 40°C), one can map out the temperature-humidity stability boundaries, creating a phase diagram that serves as an authoritative guide for storage and handling. This aligns with stability testing principles outlined by ICH guidelines.[20][21][22]

Part 4: The Role of Computational Prediction

Complementing experimental work, computational methods can offer predictive insights into crystal stability.

-

Crystal Structure Prediction (CSP): CSP algorithms search for possible crystal packing arrangements based on the molecule's 2D structure, ranking them by lattice energy.[23] This can predict the existence of stable anhydrate and hydrate forms before they are discovered experimentally.[24][25]

-

Density Functional Theory (DFT): DFT calculations can be used to accurately compute the relative energies of different crystal structures (e.g., anhydrate vs. dihydrate), providing a theoretical basis for their observed stability.[26]

Conclusion

Characterizing the thermodynamic stability of galactinol dihydrate is not a single measurement but a systematic investigation. By following the integrated workflow presented in this guide—from definitive structural identification with XRD to mapping thermal and hygroscopic behavior with TGA, DSC, and DVS—researchers can build a comprehensive and self-validating stability profile. This knowledge is not merely academic; it is a prerequisite for informed decisions regarding formulation development, manufacturing process control, packaging, and the assignment of appropriate storage conditions and shelf-life, ensuring the quality and efficacy of any potential product.

References

- Vertex AI Search. (n.d.). Thermodynamic stability considerations for isostructural dehydrates. PubMed.

- MDPI. (2021, November 8). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters.

- Sugar Industry. (n.d.). Thermodynamic activity of water and sucrose and the stability of crystalline sugar.

- ProUmid. (n.d.). Pharmaceutical Industry Applications for Dynamic Vapor Sorption.

- ACS Publications. (n.d.). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation.

- ACS Publications. (n.d.). Toward the Prediction of Organic Hydrate Crystal Structures. Journal of Chemical Theory and Computation.

- ResearchGate. (2021, December 27). X-Ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions.

- ICH. (n.d.). Q1A(R2) Guideline.

- AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.

- PMC. (2023, June 26). Systematic Analysis of Galactinol Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses.

- ACS Publications. (n.d.). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Crystal Growth & Design.

- ResearchGate. (n.d.). Thermodynamic activity of water and sucrose and the stability of crystalline sugar.

- SpringerLink. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- PubMed. (n.d.). Toward the Prediction of Organic Hydrate Crystal Structures.

- European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- J-Stage. (n.d.). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist.

- Seiko Instruments. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.

- MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- The Good Scents Company. (n.d.). galactinol, 3687-64-7.

- ICH. (n.d.). Evaluation for Stability Data.

- Dr. Steve Talcott Lab. (2010, January 28). Critical Reviews in Food Science and Nutrition Moisture and Shelf Life in Sugar Confections.

- Wikipedia. (n.d.). Dynamic vapor sorption.

- PMC. (2022, September 16). Comprehensive analysis of the GALACTINOL SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance.

- PMC - NIH. (2023, April 12). Dehydration of a crystal hydrate at subglacial temperatures.

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of channel hydrates.

- IgMin Research. (n.d.). High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases.

- ResearchGate. (n.d.). On the nature of crystallization water using thermal analysis. - The application to some hydrates with different cations.

- ResearchGate. (2025, August 6). (PDF) Significance of galactinol and raffinose family oligosaccharide synthesis in plants.

- PubMed. (2016, October 18). Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds.

- ACS Publications. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design.

- TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels.

- arXiv. (2025, September 27). Accelerating Crystal Structure Prediction Using Data-Derived Potentials: High-Pressure Binary Hydrides.

- Benchchem. (n.d.). X-ray diffraction analysis to confirm the crystal structure of triazole hydrates.

- Frontiers. (n.d.). IR-Supported Thermogravimetric Analysis of Water in Hydrogels.

- Rigaku. (n.d.). Observation of dehydration process of hydrate by XRD-DSC.

- Frontiers. (n.d.). Significance of galactinol and raffinose family oligosaccharide synthesis in plants.

- PubMed. (n.d.). Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials.

- ResearchGate. (2025, August 5). Solid State Characterizations of Pharmaceutical Hydrates.

- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.

- Pharmaceutical Technology. (2024, June 1). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program.

- YouTube. (2020, August 28). Introduction to Crystal Structure Prediction (CSP).

- Surface Measurement Systems. (n.d.). Sorption technology for pharmaceutical applications.

- MDPI. (n.d.). Combined Experimental, DFT, and MD Investigation Toward the Rational Design of Desert Planting Substrates.

- Wikipedia. (n.d.). Water of crystallization.

- Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption.

Sources

- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 2. Systematic Analysis of Galactinol Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. galactinol, 3687-64-7 [thegoodscentscompany.com]

- 4. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 5. Water of crystallization - Wikipedia [en.wikipedia.org]

- 6. proUmid Pharma DVS Analysis | moisture behavior APIs [proumid.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ami-instruments.com [ami-instruments.com]

- 14. skb.skku.edu [skb.skku.edu]

- 15. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 19. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. mastercontrol.com [mastercontrol.com]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Toward the Prediction of Organic Hydrate Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [2509.23476] Accelerating Crystal Structure Prediction Using Data-Derived Potentials: High-Pressure Binary Hydrides [arxiv.org]

An In-Depth Technical Guide to the Galactinol Dihydrate Metabolic Pathway in Raffinose Family Oligosaccharides Synthesis

Abstract

This technical guide provides a comprehensive exploration of the galactinol dihydrate metabolic pathway, a critical route for the biosynthesis of raffinose family oligosaccharides (RFOs) in higher plants. RFOs play multifaceted roles in plant physiology, acting as transport and storage carbohydrates, as well as potent osmoprotectants and antioxidants under conditions of abiotic stress. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical intricacies, regulatory mechanisms, and experimental methodologies associated with this vital metabolic pathway. We will delve into the core enzymes—galactinol synthase, raffinose synthase, and stachyose synthase—elucidating their mechanisms and kinetic properties. Furthermore, this guide furnishes detailed, field-proven protocols for the extraction, quantification, and functional analysis of the key enzymes and metabolites involved, providing a robust framework for future research and application.

Introduction: The Significance of Raffinose Family Oligosaccharides (RFOs)

Raffinose family oligosaccharides (RFOs) are a class of α-galactosides of sucrose that are nearly ubiquitous throughout the plant kingdom.[1][2] These non-reducing sugars are not merely intermediates in carbohydrate metabolism but are pivotal in a plant's ability to respond and adapt to its environment. Their functions are diverse and vital for plant survival and propagation.[3][4]

Primarily, RFOs serve as transport and storage forms of carbon, particularly in species that utilize symplastic phloem loading.[3] Beyond this fundamental role, RFOs have gained significant attention for their crucial involvement in conferring tolerance to a range of abiotic stresses, including drought, salinity, and cold.[2][5] They act as compatible solutes, protecting cellular structures from damage by maintaining osmotic balance and scavenging reactive oxygen species (ROS).[5] The accumulation of RFOs in seeds is also strongly correlated with desiccation tolerance and longevity.[6]

The biosynthesis of RFOs is initiated by the synthesis of galactinol, a process that links sucrose metabolism with the production of this important class of oligosaccharides. A thorough understanding of this pathway is therefore essential for developing strategies to enhance stress tolerance in crops and for harnessing the bioactive properties of these compounds.

The Core Pathway: Biosynthesis of Raffinose Family Oligosaccharides

The synthesis of RFOs is a sequential process catalyzed by a series of glycosyltransferases. The central and indispensable precursor for this pathway is galactinol (1-O-α-D-galactopyranosyl-myo-inositol).[3][7] The biosynthesis can be broadly divided into three key enzymatic steps, each contributing to the elongation of the oligosaccharide chain.

The Gateway Enzyme: Galactinol Synthase (GolS)

The commitment step in RFO biosynthesis is the synthesis of galactinol, a reaction catalyzed by galactinol synthase (GolS; EC 2.4.1.123).[3][4] This enzyme facilitates the transfer of a galactosyl moiety from UDP-galactose to myo-inositol.[3][4]

Reaction: UDP-galactose + myo-inositol → Galactinol + UDP

The activity of GolS is a primary regulatory point in the RFO pathway and is often upregulated in response to abiotic stresses.[7] Multiple isoforms of GolS exist in many plant species, exhibiting tissue-specific expression and differential responses to environmental cues.[3]

The First RFO: Raffinose Synthase (RS)

Once galactinol is synthesized, it serves as the galactosyl donor for the formation of the first RFO, raffinose. This reaction is catalyzed by raffinose synthase (RS; EC 2.4.1.82), which transfers the galactose unit from galactinol to a sucrose molecule.[3][5]

Reaction: Galactinol + Sucrose → Raffinose + myo-inositol

The myo-inositol released in this reaction can be recycled for further galactinol synthesis.

Chain Elongation: Stachyose Synthase (STS)

The subsequent elongation of the RFO chain is carried out by stachyose synthase (STS; EC 2.4.1.67).[3][5] This enzyme utilizes galactinol as the galactosyl donor and raffinose as the acceptor to produce the tetrasaccharide, stachyose.[3][5]

Reaction: Galactinol + Raffinose → Stachyose + myo-inositol

Further additions of galactose moieties by similar synthases can lead to the formation of higher-order RFOs such as verbascose and ajugose.

Visualizing the Pathway

To provide a clear overview of the biochemical transformations, the following diagram illustrates the core RFO biosynthetic pathway.

Sources

- 1. Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Raffinose degradation-related gene GhAGAL3 was screened out responding to salinity stress through expression patterns of GhAGALs family genes [frontiersin.org]

- 3. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 5. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactinol synthase enzyme activity influences raffinose family oligosaccharides (RFO) accumulation in developing chickpea (Cicer arietinum L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enzymatic Synthesis of Galactinol Dihydrate from Sucrose: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

Galactinol, a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants, holds significant interest for its roles in stress tolerance and as a potential therapeutic agent.[1][2] This application note provides a comprehensive, step-by-step protocol for the enzymatic synthesis of galactinol dihydrate from the readily available starting material, sucrose. The described multi-enzyme cascade leverages partially purified sucrose synthase from sweet potato and galactinol synthase from cucumber leaves, in conjunction with commercially available UDP-galactose 4-epimerase. This guide offers detailed methodologies for enzyme preparation, the coupled enzymatic reaction, and subsequent purification and verification of the final product, galactinol dihydrate.

Introduction

Galactinol (1-O-α-D-galactopyranosyl-myo-inositol) is the primary galactosyl donor in the biosynthesis of RFOs, such as raffinose and stachyose.[1][3] The synthesis of galactinol is the first committed step in this pathway and is catalyzed by the enzyme galactinol synthase (GolS; EC 2.4.1.123).[1][2] This enzyme facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][3] Given the commercial unavailability of galactinol, its enzymatic synthesis provides a reliable method for obtaining this compound for research and development purposes.

This protocol details a three-enzyme coupled reaction system to produce galactinol from sucrose. The pathway begins with the conversion of sucrose and UDP to UDP-glucose, catalyzed by sucrose synthase (SS). Subsequently, UDP-glucose is epimerized to UDP-galactose by UDP-galactose 4-epimerase (GALE). Finally, galactinol synthase (GS) utilizes the newly formed UDP-galactose and myo-inositol to produce galactinol.[4]

Principle of the Method

The enzymatic synthesis of galactinol from sucrose is a three-step cascade reaction, as illustrated in the workflow diagram below. This approach allows for the continuous generation of the intermediate substrates, driving the reaction towards the final product.

Caption: Enzymatic cascade for galactinol synthesis.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Sucrose | Sigma-Aldrich | S0389 |

| Uridine 5'-diphosphate (UDP) | Sigma-Aldrich | U4125 |

| myo-Inositol | Sigma-Aldrich | I7508 |

| UDP-galactose 4-epimerase (from yeast) | Sigma-Aldrich | U5000 |

| α-Galactosidase (from E. coli) | QA-Bio | E-AG02 |

| DEAE-Sephacel | GE Healthcare | 17-0540-01 |

| Octyl-Sepharose CL-4B | GE Healthcare | 17-0946-01 |

| Sephacryl S-200 HR | GE Healthcare | 17-0584-01 |

| Sweet Potatoes (Ipomoea batatas) | Local Supplier | - |

| Cucumber (Cucumis sativus) Leaves | Local Supplier | - |

Experimental Protocols

Part 1: Partial Purification of Enzymes

1.1. Sucrose Synthase (SS) from Sweet Potato

This protocol is adapted from methods for extracting enzymes from sweet potato tubers.

a. Preparation of Crude Extract:

-

Wash and peel 500 g of sweet potato tubers.

-

Cut the tubers into small pieces and homogenize with 1 L of ice-cold extraction buffer (50 mM HEPES-NaOH, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2 mM dithiothreitol (DTT), and 10% (v/v) glycerol).

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant, which is the crude enzyme extract.

b. Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while gently stirring on ice.

-

After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

-

Add more ammonium sulfate to the supernatant to bring the saturation to 70%.

-

Stir for 30 minutes and centrifuge as before.

-

Resuspend the pellet in a minimal volume of dialysis buffer (20 mM HEPES-NaOH, pH 7.5, 1 mM EDTA, 1 mM DTT) and dialyze against the same buffer overnight at 4°C with two buffer changes.

c. Ion-Exchange Chromatography:

-

Load the dialyzed sample onto a DEAE-Sephacel column pre-equilibrated with dialysis buffer.

-

Wash the column with the same buffer until the A₂₈₀ returns to baseline.

-

Elute the bound proteins with a linear gradient of 0-0.5 M KCl in dialysis buffer.

-

Collect fractions and assay for sucrose synthase activity. Pool the active fractions.

1.2. Galactinol Synthase (GS) from Cucumber Leaves

This protocol is based on the purification of galactinol synthase from zucchini leaves.[5][6]

a. Preparation of Crude Extract:

-

Harvest 1 kg of mature cucumber leaves and wash them thoroughly.

-

Homogenize the leaves in 2 L of ice-cold extraction buffer (50 mM HEPES-NaOH, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (v/v) glycerol).

-

Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (crude extract).

b. DEAE-Cellulose Chromatography:

-

Load the crude extract onto a DEAE-Cellulose (DE 52) column equilibrated with Buffer A (20 mM Tris-HCl, pH 7.5, 10 mM β-mercaptoethanol).

-

Wash the column with Buffer A until the A₂₈₀ is stable.

-

Elute the enzyme with a linear gradient of 0-0.4 M NaCl in Buffer A.

-

Collect fractions and assay for galactinol synthase activity. Pool the active fractions.

c. Hydrophobic Interaction Chromatography:

-

Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

-

Load the sample onto an Octyl-Sepharose CL-4B column equilibrated with Buffer A containing 1 M ammonium sulfate.

-

Wash the column with the equilibration buffer.

-

Elute the enzyme with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.

-

Pool the active fractions and dialyze against Buffer A.

d. Gel Filtration Chromatography:

-

Concentrate the dialyzed fractions and load onto a Sephacryl S-200 HR column equilibrated with Buffer A containing 100 mM NaCl.

-

Elute the enzyme with the same buffer.

-

Collect fractions and assay for galactinol synthase activity. Pool the purest and most active fractions.

| Enzyme | Source | Purification Fold (approx.) | pH Optimum | Key Cofactors/Requirements |

| Sucrose Synthase | Sweet Potato | 10-20 | 6.5-7.5 | Mg²⁺ |

| Galactinol Synthase | Cucumber Leaves | ~750[5] | 7.5[5] | Mn²⁺, DTT/β-mercaptoethanol[5][6] |

| UDP-Gal 4-Epimerase | Yeast (Commercial) | N/A | 7.5-9.0 | NAD⁺ (tightly bound)[7] |

Part 2: Coupled Enzymatic Synthesis of Galactinol

This coupled reaction is designed to be performed in a single pot, taking into consideration the pH optima and cofactor requirements of the three enzymes. A pH of 7.5 is chosen as a suitable compromise.

Reaction Mixture:

-

100 mM HEPES-NaOH, pH 7.5

-

200 mM Sucrose

-

20 mM UDP

-

50 mM myo-Inositol

-

10 mM MnCl₂

-

5 mM DTT

-

Partially purified Sucrose Synthase (approx. 5 units)

-

UDP-galactose 4-epimerase (10 units)

-

Partially purified Galactinol Synthase (approx. 2 units)

-

Total volume: 50 mL

Procedure:

-

Combine all reagents except the enzymes in a reaction vessel and bring to 30°C.

-

Initiate the reaction by adding the three enzymes.

-

Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for galactinol formation by HPLC.

-

Terminate the reaction by boiling for 5 minutes.

-

Centrifuge at 10,000 x g for 15 minutes to remove precipitated proteins.

-

Collect the supernatant for purification.

Part 3: Purification and Verification of Galactinol

3.1. HPLC Purification of Galactinol

The supernatant from the terminated reaction is subjected to HPLC for purification.

-

Column: Amine-based column (e.g., Cosmosil 5NH2) or a suitable HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, an isocratic elution with 77:23 (v/v) acetonitrile:water can be used.[4]

-

Flow Rate: 1.0 mL/min

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Procedure:

-

Filter the supernatant through a 0.45 µm filter.

-

Inject an appropriate volume onto the HPLC system.

-

Collect the fractions corresponding to the galactinol peak, based on the retention time of a standard if available, or by analyzing fractions.

-

Pool the galactinol-containing fractions and lyophilize to obtain galactinol dihydrate.

-

3.2. Verification of Galactinol

a. α-Galactosidase Digestion: The identity of the purified product can be confirmed by its susceptibility to α-galactosidase, which specifically cleaves the α-galactosyl linkage.

Reaction Mixture:

-

Purified Galactinol (1 mg/mL)

-

50 mM Sodium Phosphate, pH 6.5

-

α-Galactosidase (1 unit)

-

Total volume: 100 µL

Procedure:

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Analyze the reaction products by HPLC. Successful digestion will result in the disappearance of the galactinol peak and the appearance of galactose and myo-inositol peaks.

b. NMR Spectrometry: For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy should be performed on the purified and lyophilized product dissolved in D₂O. The resulting spectra should be compared with published data for galactinol.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low galactinol yield | Inactive enzymes | Check the activity of each enzyme individually before setting up the coupled reaction. Ensure proper storage conditions. |

| Suboptimal reaction conditions | Optimize pH, temperature, and substrate concentrations. | |

| Inhibition of enzymes | Ensure no inhibitory compounds are carried over from the purification steps. | |

| Poor separation in HPLC | Inappropriate column or mobile phase | Screen different HILIC or amine-based columns. Optimize the mobile phase composition and gradient. |

| Incomplete α-galactosidase digestion | Inactive enzyme or incorrect buffer | Verify the activity of the α-galactosidase with a known substrate (e.g., p-nitrophenyl-α-D-galactopyranoside). Ensure the buffer pH is optimal for the enzyme. |

Conclusion

This application note provides a detailed and robust protocol for the enzymatic synthesis of galactinol dihydrate from sucrose. By following these procedures, researchers can reliably produce this valuable compound for a variety of applications, from studies on plant physiology to the development of novel therapeutics. The modular nature of this protocol allows for optimization at each step to suit specific laboratory conditions and research needs.

References

-

Wakiuchi, N., Shiomi, R., & Tamaki, H. (2003). Production of Galactinol from Sucrose by Plant Enzymes. Bioscience, Biotechnology, and Biochemistry, 67(7), 1465-1471. [Link]

-

Smith, P. T., Kuo, T. M., & Crawford, C. G. (1991). Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves. Plant Physiology, 96(3), 693–698. [Link]

-

Sengupta, S., Mukherjee, S., Basak, P., & Majumder, A. L. (2015). Significance of galactinol and raffinose family oligosaccharide synthesis in plants. Frontiers in Plant Science, 6, 656. [Link]

- Saravitz, D. M., Pharr, D. M., & Carter, T. E. (1987). Raffinose synthase and galactinol synthase in developing seeds and leaves of legumes. Plant Physiology, 83(1), 185-189.

- Pharr, D. M., Wehner, T. C., Handley, L. W., & Sox, H. N. (1983). Variation of Galactinol Synthase Activity in Cucumber Leaves.

- Chen, H. I., Su, J. C., & Sung, H. Y. (2001). Purification and characterization of sucrose phosphate synthase from sweet potato tuberous roots. Botanical Bulletin of Academia Sinica, 42.

- Kardani, F., Gurav, N., & Solanki, B. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 37-42.

- Sun, J., Wang, M., Chen, S., & Li, X. (2020). Galactinol synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation. Plant, Cell & Environment, 43(1), 205-218.

- Prakasha, A., Sridevi, V., & Shankar, A. G. (2011). Expression of three galactinol synthase isoforms in Coffea arabica L. and accumulation of raffinose and stachyose in response to abiotic stresses. Plant Physiology and Biochemistry, 49(5), 533-539.

- Agius, R., & Vella, A. J. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Malta College of Pharmacy Practice, 19, 28-32.

- Gänzle, M. G., & Follador, R. (2012). Characterization of Genes Involved in the Metabolism of α-Galactosides by Lactococcus raffinolactis. Applied and Environmental Microbiology, 78(18), 6749-6756.

- Liu, L., Wang, L., Li, J., Wang, J., & Voglmeir, J. (2018). UDP-Glucose 4-Epimerase and β-1,4-Galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products. International Journal of Molecular Sciences, 19(6), 1600.

- Beauclair, L., et al. (2021). Purification and Biochemical Characterization of Sucrose synthase from the Stem of Nettle (Urtica dioica L.). Plants, 10(1), 154.

- Feng, C., et al. (2015). Isolation and characterization of galactinol synthases from hybrid poplar. Journal of Experimental Botany, 66(7), 2057-2067.

- Patil, G. G., & Goud, G. (2021). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. Journal of Applied Biology & Biotechnology, 9(5), 13-19.

- Liu, J. J., Krenz, D. C., Galat, A., & Fabijanski, S. F. (1995). Galactinol synthase from kidney bean cotyledon and zucchini leaf. Purification and N-terminal sequences. Plant Physiology, 109(2), 505–511.

- Sun, J., et al. (2020). Galactinol synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation. Plant, Cell & Environment, 43(1), 205-218.

- Sharma, S., & Singh, A. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy and Biological Sciences, 19(1), 1-10.

- Bhaduri, A., & Bhaduri, A. (2017). UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over. MOJ Biorg Org Chem, 1(4), 130-135.

- Pharr, D. M., Wehner, T. C., Handley, L. W., & Sox, H. N. (1983). Variation of Galactinol Synthase Activity in Cucumber Leaves.

- Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1).

- Fogarasi, M., et al. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils. Molecules, 27(3), 943.

- Ebrahim, M. K., & Botha, F. C. (1998). Partial purification and characterisation of sucrose synthase in sugarcane. Phytochemistry, 49(1), 21-27.

-

Wikipedia contributors. (2023, December 14). UDP-glucose 4-epimerase. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

- Li, M., et al. (2023). Genome-Wide Identification and Expression Analysis of the Sucrose Synthase Gene Family in Sweet Potato and Its Two Diploid Relatives. International Journal of Molecular Sciences, 24(15), 12467.

- Pishorkar, K. S., & Chavhan, R. B. (2022). improvements in processs for isolation of beta amylase from sweet potato: a review. International Journal of Creative Research Thoughts, 10(1), a453-a458.

Sources

- 1. Frontiers | Significance of galactinol and raffinose family oligosaccharide synthesis in plants [frontiersin.org]

- 2. Expression of three galactinol synthase isoforms in Coffea arabica L. and accumulation of raffinose and stachyose in response to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of galactinol from sucrose by plant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of Galactinol Synthase from Mature Zucchini Squash Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactinol synthase from kidney bean cotyledon and zucchini leaf. Purification and N-terminal sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Guide: Minimizing Galactinol Dihydrate Degradation During Heat Extraction

Executive Summary & Chemical Context[1][2][3][4][5]

Galactinol (

While the dihydrate form is stable in storage, the molecule becomes vulnerable during extraction. The primary threat is the hydrolysis of the

This guide provides a validated workflow to maximize recovery and minimize hydrolysis.

Critical Parameters (The "Why" Behind the Protocol)

Q: Why does my Galactinol yield decrease when I increase extraction temperature above 80°C?

A: While heat improves solubility, it accelerates hydrolysis.

At temperatures >80°C, especially in the presence of even mild acidity (common in plant vacuoles), the Arrhenius rate of glycosidic bond cleavage increases exponentially. Furthermore, if you are extracting from fresh tissue, temperatures between 40°C–60°C may actually optimiz endogenous

-

Recommendation: Operate at 70°C . This is the "Goldilocks" zone: hot enough to denature enzymes rapidly and solubilize sugars, but cool enough to maintain bond stability.

Q: Should I use water or ethanol for extraction?

A: Ethanol (50–80%) is required. While Galactinol is highly water-soluble, water also solubilizes proteins (enzymes). Using 100% water keeps galactosidases active, allowing them to digest your target molecule during the process.

-

Recommendation: Use 80% Ethanol (v/v) . This concentration effectively precipitates proteins (inactivating enzymes) while maintaining high solubility for Galactinol and other RFOs [2].

Q: How does the "dihydrate" form affect my calculations?

A: The dihydrate water molecules (

-

Galactinol (Anhydrous) MW: ~342.30 g/mol

-

Galactinol Dihydrate MW: ~378.33 g/mol

-

Impact: If you prepare standards using the dihydrate powder without correcting for the water weight, your calibration curve will be offset, leading to a systematic underestimation of your sample concentration. Always use the dihydrate MW for weighing, but report results based on the anhydrous backbone if comparing to mass spectrometry data.

Visualizing the Degradation Risk

The following diagram illustrates the degradation pathway you are trying to prevent. The "Danger Zone" represents conditions where the glycosidic bond breaks.

Caption: Figure 1. The hydrolysis pathway of Galactinol. Successful extraction requires avoiding the red "Hydrolysis Event" triggers.

Optimized Extraction Protocol

This protocol is designed for plant tissue (e.g., Arabidopsis leaves, legume seeds) but is adaptable to other matrices.

Materials Required

-

Solvent: 80% Ethanol (molecular biology grade) / 20% Water (Milli-Q).

-

Internal Standard (IS): Phenyl-

-D-glucoside or Melezitose (compounds not found in your tissue). -

Equipment: Water bath (set to 70°C), Centrifuge, SpeedVac/Lyophilizer.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Quench | Flash-freeze fresh tissue in Liquid Nitrogen ( | Stops metabolic turnover instantly. Galactinol synthase (GolS) and degrading enzymes are halted. |

| 2. Lyophilize | Freeze-dry samples to complete dryness. | Removes water, the primary substrate for hydrolysis. Stabilizes the sample for storage. |

| 3. Disruption | Grind tissue to a fine powder (ball mill). | Maximizes surface area for solvent penetration. |

| 4. Solvent Add | Add 1.0 mL 80% Ethanol (pre-heated to 70°C) per 50-100 mg tissue. Spike IS here. | High ethanol % precipitates proteins immediately. Pre-heating ensures rapid enzyme denaturation [3]. |

| 5. Extraction | Incubate at 70°C for 30 minutes with intermittent shaking (1000 rpm). | 70°C maximizes solubility without reaching the thermal degradation threshold of the glycosidic bond. |

| 6. Separation | Centrifuge at 14,000 x g for 10 mins at 4°C. | Pellets cell debris and precipitated proteins. |

| 7. Recovery | Transfer supernatant to a new tube. (Optional: Re-extract pellet with 50% EtOH if yield is critical). | 50% EtOH in a second round captures any remaining polar sugars, but 80% is usually sufficient for Galactinol. |

| 8. Drying | Evaporate solvent in a SpeedVac (Vacuum Concentrator) at <40°C . | CRITICAL: Do not use heat settings >40°C during drying. As the solvent evaporates, acids concentrate, causing "late-stage hydrolysis." |

| 9. Reconstitution | Dissolve residue in mobile phase (e.g., water or acetonitrile/water) for HPLC/LC-MS. | Ready for analysis. |

Troubleshooting Guide

Symptom: High Galactose & Myo-inositol peaks, low Galactinol.

-

Diagnosis: Hydrolysis occurred during extraction.

-

Fix 1 (Enzymatic): Did you use water or <50% Ethanol? Switch to 80% Ethanol to ensure enzymes are deactivated.

-

Fix 2 (Thermal): Did you boil (100°C) the sample? Reduce extraction temp to 70°C .

-

Fix 3 (Acidic): Is your tissue highly acidic (e.g., citrus)? Add a buffer (e.g., 10mM HEPES, pH 7.5) to the extraction solvent to neutralize vacuolar acidity.

Symptom: Low recovery of all sugars (including Internal Standard).

-

Diagnosis: Inefficient physical extraction or matrix effects.

-

Fix: Increase the solvent-to-sample ratio (e.g., 20:1 v/w). Ensure the grinding step produced a fine powder (no large leaf chunks).

Symptom: Chromatogram baseline is noisy/drifted.

-

Diagnosis: Lipid/Pigment contamination.

-

Fix: 80% Ethanol extracts some chlorophyll. Pass the supernatant through a C18 SPE cartridge or mix with chloroform (1:1) and centrifuge to partition lipids into the organic phase (Galactinol stays in the aqueous/ethanol phase).

Workflow Visualization

Caption: Figure 2. Optimized workflow for Galactinol extraction ensuring enzyme inactivation and thermal stability.

References

-

Peterbauer, T., & Richter, A. (2001). Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds. Seed Science Research, 11(3), 185-197. Link

-

Johansen, H. N., et al. (1996). Optimization of extraction methods for determination of the raffinose family oligosaccharides in leguminous vine peas (Pisum sativum L.). Journal of the Science of Food and Agriculture. Link

-

Nishizawa, A., et al. (2008).[1] Galactinol synthase1.[1][2][3][4] A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis.[4] Plant Physiology, 147(3), 1251–1263. Link

-

Taji, T., et al. (2002). Important roles of drought- and cold-inducible genes for galactinol synthase in stress tolerance in Arabidopsis thaliana. The Plant Journal, 29(4), 417-426. Link

Sources

- 1. Significance of galactinol and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myo-Inositol and sucrose concentrations affect the accumulation of raffinose family oligosaccharides in seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Galactinol synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Galactinol Dihydrate Interference in Enzymatic Assays

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges arising from Galactinol dihydrate interference in enzymatic assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Galactinol Interference

This section addresses the foundational knowledge required to understand why Galactinol dihydrate can be a problematic component in your enzymatic assays.

Q1: What is Galactinol and why is it in my sample?

A1: Galactinol is a disaccharide composed of galactose and myo-inositol.[1][2] It is naturally present in a wide variety of plants, particularly in seeds and legumes, where it plays a crucial role in stress tolerance and as a precursor for the biosynthesis of other important sugars like raffinose and stachyose.[2][3] If your research involves plant extracts, seed lysates, or other botanical materials, the presence of Galactinol is highly probable. It is a white, crystalline solid that is readily soluble in water, which facilitates its presence in aqueous biological extracts.[1]

Q2: How can Galactinol dihydrate interfere with my enzymatic assay?

A2: Galactinol dihydrate can interfere with enzymatic assays through several mechanisms:

-

Substrate Mimicry: Due to its galactose moiety, Galactinol can act as a substrate or a competitive inhibitor for enzymes that recognize and metabolize galactose-containing compounds, such as α-galactosidases.[4][5][6] This can lead to a depletion of the intended substrate or direct competition, resulting in inaccurate measurements of your enzyme of interest's activity.

-

Interference with Coupled Assays: Many enzymatic assays are "coupled," meaning the product of the first reaction is a substrate for a second, signal-producing enzyme. For instance, in assays measuring the production of ADP, the regeneration of ATP is often coupled to the oxidation of NADH, which is monitored spectrophotometrically.[7][8][9] If Galactinol or its breakdown products are metabolized by one of the coupling enzymes, it can lead to a false signal.

-

Non-specific Effects: High concentrations of any sugar, including Galactinol, can alter the viscosity and osmotic pressure of the assay buffer, which may indirectly affect enzyme kinetics. While less common, some complex sugars have been noted to interfere with colorimetric or fluorometric detection methods.[10]

Q3: My assay shows unusually high background. Could Galactinol be the cause?

A3: Yes, high background is a common symptom of interference.[11][12] This can happen if Galactinol is a substrate for a contaminating enzyme in your sample or in one of the assay reagents. For example, if your sample contains endogenous α-galactosidases, they will break down Galactinol, and the resulting galactose could be utilized by a downstream coupling enzyme in your assay system, generating a signal even in the absence of your intended substrate.[4][13]

Q4: Are certain types of enzymatic assays more susceptible to Galactinol interference?

A4: Assays that are most at risk include:

-

Glycosidase and Glycosyltransferase Assays: Any assay involving enzymes that act on galactose-containing substrates is highly susceptible.

-

NADH/NADPH-Coupled Assays: These are vulnerable if any component in the sample can be oxidized or reduced by the dehydrogenases used in the coupling system.[7][8]

-

Assays on Crude Biological Extracts: Samples that have not been purified are more likely to contain interfering substances like Galactinol and endogenous enzymes that can metabolize it.

Section 2: Troubleshooting Guide - Diagnosing and Resolving Interference

This section provides a systematic approach to identifying and mitigating Galactinol-related interference in your enzymatic assays.

Issue 1: High Background Signal or Apparent Enzyme Activity in "No Substrate" Control

This is the most common indicator of interference. It suggests that a signal is being generated independently of the specific substrate for your enzyme of interest.

Diagnostic Workflow

Caption: Troubleshooting high background signals.

Causality and Solutions

-

Explanation: A high background signal in a "no substrate" control points to a reaction occurring with a component in your sample. This could be Galactinol itself or another endogenous molecule.

-

Solution: The key is to run a series of systematic controls to pinpoint the source of the interference.

| Control Type | Components | Purpose | Potential Outcome & Next Step |

| Reagent Blank | All assay components EXCEPT the sample | To confirm reagents are not contaminated or reacting with each other. | If high, remake all buffers and reagents. |

| Sample Blank | Sample + Assay Buffer (No enzymes or substrate) | To measure the intrinsic absorbance/fluorescence of your sample. | If high, consider Mitigation Strategy 1. |

| "No Coupling Enzyme" Control | Sample + All reagents EXCEPT the coupling enzyme | To test if the primary enzyme reaction with an endogenous substrate is causing the issue. | If the signal disappears, the interference is with the coupling system. Consider Mitigation Strategy 3. |

| "No Primary Enzyme" Control | Sample + All reagents EXCEPT the primary enzyme | To check if the sample components are directly reacting with the coupling system. | If the signal is high, this confirms sample components are interfering with the detection part of the assay. Proceed to Mitigation Strategies 1 and 2. |

Issue 2: Non-Linear or Inconsistent Reaction Kinetics

If your reaction rate is not linear over time or varies significantly between replicates, an interfering substance could be affecting the reaction.

Causality and Solutions

-

Explanation: Galactinol, if it's a substrate for a contaminating enzyme, can be consumed during the assay. This can lead to a changing reaction rate as the interfering reaction slows down. Alternatively, if Galactinol is a competitive inhibitor, its presence can alter the expected Michaelis-Menten kinetics.

-

Solution: Spike-and-Recovery Experiment: This is a crucial validation step to determine if the sample matrix itself is interfering with the detection of your analyte.[14]

Protocol: Spike-and-Recovery Experiment

-

Preparation: Prepare two sets of samples.

-

Set A (Spike in Buffer): Add a known concentration of your purified analyte (the "spike") to the standard assay buffer.

-

Set B (Spike in Sample): Add the same known concentration of your analyte to your biological sample.

-

-

Measurement: Run your enzymatic assay on both sets of samples, as well as the unspiked sample.

-

Calculation:

-

% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike in Buffer] * 100

-

-

Interpretation:

-

Acceptable Recovery (80-120%): Indicates that the sample matrix is not significantly interfering with the assay.[15][14]

-

Low Recovery (<80%): Suggests that something in the sample is inhibiting the assay (e.g., competitive inhibition by Galactinol).

-

High Recovery (>120%): Suggests that a component in the sample is enhancing the signal.

-

Section 3: Mitigation Strategies and Protocols

Once interference is confirmed, the following strategies can be employed to eliminate or account for the effects of Galactinol dihydrate.

Mitigation Strategy 1: Sample Pre-treatment to Remove Galactinol

The most direct approach is to remove the interfering substance from your sample before running the assay.

Protocol: Desalting/Buffer Exchange using Size Exclusion Chromatography (SEC)

This method separates molecules based on size and is effective for removing small molecules like Galactinol from larger protein samples.[16][17]

-

Column Selection: Choose a desalting column (e.g., G-25) with a molecular weight cutoff (MWCO) that is well below the molecular weight of your protein of interest but above that of Galactinol (M.W. ~342.3 g/mol ).

-

Equilibration: Equilibrate the desalting column with your assay buffer. This is a critical step to ensure your protein will be in the correct buffer post-exchange.

-

Sample Loading: Apply your sample to the column.

-

Elution: Elute with the assay buffer. The larger protein molecules will pass through the column more quickly and elute first, while the smaller Galactinol molecules will enter the pores of the chromatography resin and elute later.

-

Fraction Collection: Collect the fractions containing your purified protein and proceed with the enzymatic assay.

Alternative Pre-treatment: Dialysis

For larger sample volumes, dialysis can be used to remove small molecules.[18]

-

Membrane Selection: Choose a dialysis membrane with an appropriate MWCO.

-

Procedure: Place your sample in the dialysis tubing and dialyze against a large volume of your assay buffer for several hours or overnight with buffer changes.

Mitigation Strategy 2: Enzymatic Depletion of Galactinol

If you have identified that Galactinol is the interfering substance, you can specifically degrade it before starting your main assay.

Protocol: Pre-incubation with α-Galactosidase

-

Add α-Galactosidase: To your sample, add a small amount of a highly specific α-galactosidase. This enzyme will hydrolyze Galactinol into galactose and myo-inositol.[4][5][19]

-

Incubation: Incubate the sample for a sufficient time to ensure complete degradation of Galactinol.

-

Enzyme Inactivation (Optional but Recommended): If the α-galactosidase could interfere with your main assay, inactivate it by a brief heat treatment (e.g., 65°C for 10 minutes), provided your protein of interest is stable under these conditions.

-

Assay: Proceed with your standard enzymatic assay protocol. Remember to run a control where you add the heat-inactivated α-galactosidase to ensure the treatment itself does not affect the results.

Mitigation Strategy 3: Modifying the Assay Protocol

If sample pre-treatment is not feasible, modifying the assay itself can sometimes overcome the interference.

-

Change the Detection Wavelength: If you suspect direct interference with a colorimetric reading, try to find an alternative detection method or wavelength where Galactinol does not absorb.

-

Use a Different Coupling Enzyme: If the interference is with a specific coupling enzyme, investigate whether an alternative enzyme or a different coupled reaction pathway is available for your assay. For example, some assays can be coupled to different dehydrogenases that may not react with Galactinol or its byproducts.[20][21]

Sources

- 1. CAS 3687-64-7: Galactinol | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. What are the functions of alpha galactosidase? | AAT Bioquest [aatbio.com]

- 5. α-Galactosidase - Wikipedia [en.wikipedia.org]

- 6. Structural Analysis of Saccharomyces cerevisiae α-Galactosidase and Its Complexes with Natural Substrates Reveals New Insights into Substrate Specificity of GH27 Glycosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 10. jmatonline.com [jmatonline.com]

- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]

- 12. krishgen.com [krishgen.com]

- 13. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomedgrid.com [biomedgrid.com]

- 15. biosensis.com [biosensis.com]

- 16. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]

- 18. avantorsciences.com [avantorsciences.com]

- 19. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A one-step enzymatic assay for sucrose with sucrose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Validating Galactinol dihydrate purity using refractive index detection

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Managers.

The "Invisible" Analyte: Why Standard Detection Fails

Galactinol dihydrate (1-O-α-D-galactopyranosyl-myo-inositol) is a critical signaling metabolite involved in plant stress tolerance and a precursor to the raffinose family of oligosaccharides (RFOs). In pharmaceutical and cosmetic applications, it serves as a high-value cryoprotectant and excipient.

However, validating its purity presents a distinct chemical challenge: Galactinol is chromophore-deficient.

Unlike aromatic drug molecules that absorb strongly at 254 nm, Galactinol lacks conjugated double bonds. Its UV absorption is negligible above 200 nm, rendering standard Diode Array Detectors (DAD) blind to impurities. While low-wavelength UV (190–200 nm) is theoretically possible, it suffers from severe solvent cut-off interference, leading to baseline instability and poor signal-to-noise ratios.

This guide establishes Refractive Index Detection (RID) as the pragmatic "Gold Standard" for Galactinol validation, balancing cost, robustness, and linearity against more complex alternatives like ELSD or Mass Spectrometry.

Strategic Detector Selection: RID vs. Alternatives

Before detailing the protocol, we must justify the choice of RID over other "universal" detectors.

Comparative Performance Matrix

| Feature | Refractive Index (RID) | ELSD (Evaporative Light Scattering) | UV-Vis (190–200 nm) | CAD (Charged Aerosol) |

| Principle | Bulk property (Refractive Index) | Aerosol light scattering | Chromophore absorbance | Aerosol charge measurement |

| Galactinol Response | Linear & Universal | Non-linear (Log-log) | Weak / Non-existent | Linear (mostly) |

| Sensitivity (LOD) | Moderate (µg range) | High (ng range) | Poor | High (ng range) |

| Gradient Compatibility | No (Isocratic only) | Yes | Yes | Yes |

| Robustness | High (once thermally equilibrated) | Medium (nozzle clogging) | Low (solvent interference) | Medium |

| Cost/Maintenance | Low / Low | High / High | Low / Low | High / High |

Decision Logic for Galactinol

The following decision tree illustrates why RID is the optimal choice for purity validation (where high concentrations are available) versus trace analysis (where ELSD/MS would be preferred).

Figure 1: Decision matrix for selecting the appropriate detector for Galactinol analysis based on analytical goals.

The "Gold Standard" Protocol: HPLC-RID

This protocol utilizes a chemical suppression mechanism (Amino column) to separate Galactinol from common sugar impurities (Sucrose, Raffinose, Stachyose).

Chromatographic Conditions

-

Instrument: HPLC system with a Refractive Index Detector (e.g., Agilent 1260 Infinity II RID or Waters 2414).

-

Column: Amino-bonded silica (NH2), 5 µm, 4.6 × 250 mm (e.g., Zorbax NH2 or Phenomenex Luna NH2).

-

Why: Amino columns provide excellent retention for polar carbohydrates via HILIC-like mechanisms.

-

-

Mobile Phase: Acetonitrile : Water (70:30 v/v).

-

Note: Degas thoroughly. Air bubbles are the nemesis of RID stability.

-

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 35°C ± 0.1°C.

-

Critical: RID sensitivity is inversely proportional to temperature stability. An insulated column compartment is mandatory.

-

-

RID Optical Unit Temperature: 35°C (Must match column temperature to prevent thermal noise).

-

Injection Volume: 10–20 µL.

-

Run Time: 20–25 minutes.[1]

Standard & Sample Preparation

-

Diluent: Mobile Phase (70:30 ACN:Water).

-

Why: Dissolving in 100% water can cause peak distortion ("solvent shock") when injecting onto a high-organic mobile phase.

-

-

Stock Solution: 1.0 mg/mL Galactinol Dihydrate Reference Standard.

-

Test Sample: 1.0 mg/mL Galactinol Dihydrate raw material.

-

Filtration: 0.22 µm PTFE or Nylon filter (Do not use cellulose nitrate which may degrade in ACN).

Validation Framework (ICH Q2 Guidelines)

To ensure the method is scientifically valid, you must demonstrate the following performance characteristics.

System Suitability (The "Go/No-Go" Check)

Before analyzing samples, the system must pass these criteria:

-

Precision (Repeatability): Inject Standard 6 times. RSD of Peak Area ≤ 2.0%.[2]

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5.

-

Theoretical Plates (N): > 5,000.

-

Resolution (Rs): If impurities (e.g., Sucrose) are present, Rs > 1.5 between Galactinol and nearest peak.

Linearity & Range

RID response is linear, but the dynamic range is narrower than UV.

-

Protocol: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 to 1.5 mg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Accuracy (Recovery)

Since Galactinol is an endogenous metabolite, "blank" matrices can be hard to find. Use the Standard Addition Method :

-

Spike known amounts of Galactinol Standard into the sample at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 95.0% – 105.0%.

Robustness: The Thermal Drift Test

RID is notoriously sensitive to environmental changes.

-

Experiment: Vary Column Temp by ±2°C and Flow Rate by ±0.1 mL/min.

-

Observation: Monitor baseline drift. A drift > 100 nRIU/hr indicates insufficient thermal equilibration.

Experimental Workflow Diagram

The following diagram outlines the logical flow for a complete validation campaign.

Figure 2: Step-by-step workflow for validating Galactinol dihydrate using HPLC-RID.

Expert Insights & Troubleshooting

The "Negative Peak" Phenomenon

-

Symptom: A negative peak appears near the void volume or randomly in the chromatogram.

-

Cause: The refractive index of the sample solvent differs from the mobile phase.[3]

-

Fix: Always dissolve the sample in the exact mobile phase used for the run. If using a gradient (not recommended for RID), the baseline will shift drastically.

Baseline Drift

-

Symptom: Continuous rising or falling baseline.

-

Cause: Temperature fluctuation or trapped gas.

-

Fix:

-

Ensure the RID flow cell purge valve was opened for 5 mins before the run.

-

Check that the waste line is not submerged in liquid (creates backpressure fluctuations).

-

Verify the column compartment is closed and stable.

-

Column Life (Amino Columns)

-

Insight: Amino columns are less stable than C18. They can hydrolyze in water over time.

-

Preservation: Store in 100% Acetonitrile when not in use. Never leave water/buffer sitting in an amino column for >24 hours.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Petkova, N., et al. (2017).[4] Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218555, Galactinol dihydrate. [Link]

-

Kim, J. K., et al. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry.[3][5][6][7] [Link]

Sources

- 1. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]

- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Comparative Guide: Galactinol Dihydrate Mass Spectrometry Fragmentation Analysis

This comparative guide provides a technical analysis of Galactinol dihydrate mass spectrometry patterns, designed for researchers in plant metabolomics and drug development.

Executive Summary & Technical Context

Galactinol (1-O-

The Analytical Challenge: Galactinol is a structural isomer of sucrose, turanose, and maltose (all

Comparison of Ionization Modes

| Feature | Negative Mode (ESI-) | Positive Mode (ESI+) | Verdict |

| Primary Ion | Negative Mode is superior for sensitivity.[] | ||

| Fragmentation | Clean glycosidic cleavage; characteristic cross-ring fragments.[] | Stable adducts often resist fragmentation; requires higher collision energy (CE).[] | Negative Mode provides richer structural data.[] |

| Background | Lower chemical noise for carbohydrate analysis. | High background from solvent adducts.[] | Negative Mode yields higher S/N ratios.[] |

Fragmentation Pattern Analysis (ESI Negative Mode)

The identification of Galactinol relies on the specific cleavage of the

Primary Fragmentation Pathway

Precursor Ion: m/z 341.11

-

Major Fragment (m/z 179.06):

-

Mechanism: Glycosidic bond cleavage.[]

-

Identity: This peak represents both the deprotonated galactose monomer

and the deprotonated myo-inositol monomer -

Differentiation Note: In sucrose fragmentation, the m/z 179 peak corresponds to Glucose/Fructose. Therefore, m/z 179 is diagnostic for disaccharide cleavage but not specific to Galactinol without chromatographic retention time (RT) confirmation.[]

-

-

Secondary Fragments (Diagnostic):

-

m/z 161.04:

derived from the monomer.[1][] Represents the dehydrated inositol or galactose fragment. -

m/z 89 & 113: Cross-ring cleavage ions characteristic of hexose rings (Retro-Diels-Alder reactions), useful for confirming the presence of the galactose moiety.

-

Pathway Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathway for Galactinol.

Figure 1: ESI(-) Fragmentation pathway of Galactinol.[1][] The precursor m/z 341 yields the major product ion m/z 179, which further fragments into dehydration and cross-ring products.

Distinguishing Galactinol from Isomers (Sucrose)

Since Galactinol and Sucrose share the same parent mass (341.1) and primary fragment (179.1), MS parameters alone are often insufficient.[] A dual-validation approach using Chromatography and MS/MS ratios is required.[1][]

| Parameter | Galactinol | Sucrose | Differentiation Strategy |

| Structure | Galactose + Inositol | Glucose + Fructose | HILIC Chromatography |

| Polarity | Higher (due to Inositol) | Lower | Galactinol elutes later than Sucrose on Amide/HILIC columns.[1][] |

| MS/MS Ratio | m/z 179 (High) / m/z 161 (Med) | m/z 179 (High) / m/z 161 (Low) | Inositol moieties dehydrate more readily; look for higher 161/179 ratio in Galactinol.[] |

Experimental Protocol: Validated Workflow

This protocol ensures the integrity of the dihydrate standard and minimizes isomerization during extraction.

Step 1: Standard Preparation[1][3]

-

Reagent: Galactinol dihydrate (Sigma/Merck or equivalent, >98% purity).[]

-

Weighing: Correct for hydration. Weigh 3.78 mg of dihydrate to obtain 3.42 mg of active Galactinol.

-

Solvent: Dissolve in 50% Acetonitrile (ACN) / 50% Water. Avoid 100% water to prevent bacterial degradation during storage.[1][]

Step 2: LC-MS/MS Conditions

Column: HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[1][] Reason: Reverse phase (C18) cannot retain Galactinol.[]

-

Mobile Phase A: 80:20 ACN:Water + 10 mM Ammonium Acetate (pH 9.0).[]

-

Mobile Phase B: 30:70 ACN:Water + 10 mM Ammonium Acetate (pH 9.0).[]

-

Note: High pH enhances negative ionization efficiency for sugars.[]

-

-

Gradient:

-

0-2 min: 100% A (Isocratic hold for equilibration).

-

2-10 min: Linear gradient to 60% A.

-

10-12 min: Wash.

-

Step 3: MS Acquisition (MRM Mode)

Use Multiple Reaction Monitoring (MRM) for quantification to eliminate isomer interference.[]

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Galactinol | Negative | 341.1 | 179.1 | 30 | 15 |

| Galactinol (Qual) | Negative | 341.1 | 161.0 | 30 | 25 |

| Sucrose | Negative | 341.1 | 179.1 | 30 | 15 |

Critical: You must rely on Retention Time (RT) to assign the MRM peak to Galactinol. Under these conditions, Sucrose elutes at ~3.5 min, while Galactinol elutes at ~5.2 min.[1][]